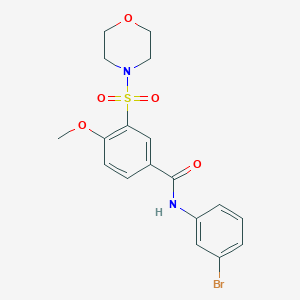![molecular formula C19H27N B259523 N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine, also known as BTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTM is a tertiary amine that contains a tricyclic structure, which makes it a unique and interesting molecule for research. In
科学的研究の応用
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has shown promising results as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has also been studied for its antibacterial and antifungal properties.
In organic synthesis, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine provides a unique stereochemical environment that can be exploited for the synthesis of chiral compounds.
In materials science, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks and porous materials. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine provides a rigid framework that can be used for the synthesis of stable and porous materials.
作用機序
The mechanism of action of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is not fully understood, but it is believed to interact with various receptors in the brain. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been shown to bind to the muscarinic acetylcholine receptor, which is involved in learning and memory processes. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine was found to improve cognitive function and memory retention. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine was also found to have anxiolytic effects, which can reduce anxiety and stress in animals.
実験室実験の利点と制限
The advantages of using N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in lab experiments include its unique tricyclic structure, which can be exploited for the synthesis of various compounds. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is also relatively easy to synthesize and purify, which makes it a convenient building block for organic synthesis. The limitations of using N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in lab experiments include its potential toxicity and lack of information on its long-term effects. More research is needed to fully understand the safety and efficacy of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in various applications.
将来の方向性
There are many future directions for N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine research. In medicinal chemistry, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can also be studied for its potential applications in other areas such as cancer therapy and antiviral drugs.
In organic synthesis, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be used as a chiral auxiliary for the synthesis of various compounds. The tricyclic structure of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be further exploited for the synthesis of new and complex chiral compounds.
In materials science, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine can be used as a building block for the synthesis of various functional materials. The porosity and stability of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine-based materials can be further studied for their potential applications in gas storage and separation, catalysis, and drug delivery.
Conclusion:
In conclusion, N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is a unique and interesting molecule that has potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine research have been discussed in this paper. More research is needed to fully understand the safety and efficacy of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine in various applications, but its potential as a building block for the synthesis of various compounds and materials makes it a promising molecule for future research.
合成法
The synthesis of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine involves the reaction of tricyclo[4.3.1.1~3,8~]undec-3-ene with benzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere. The yield of N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine is around 60%, and the purity of the product can be improved by further purification methods such as recrystallization.
特性
製品名 |
N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine |
|---|---|
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
IUPAC名 |
1-phenyl-N-(3-tricyclo[4.3.1.13,8]undecanylmethyl)methanamine |
InChI |
InChI=1S/C19H27N/c1-2-4-15(5-3-1)13-20-14-19-7-6-16-8-17(11-19)10-18(9-16)12-19/h1-5,16-18,20H,6-14H2 |
InChIキー |
WMXRFRSPFVJKRZ-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4 |
正規SMILES |
C1CC2(CC3CC1CC(C3)C2)CNCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B259442.png)
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)

![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)



![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)